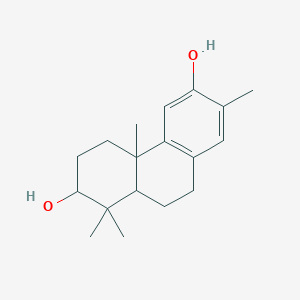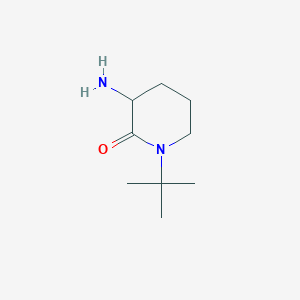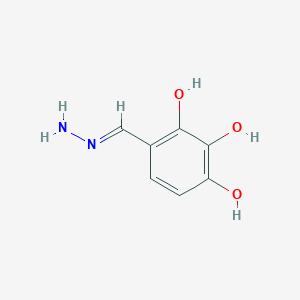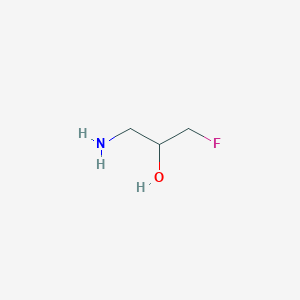![molecular formula C18H24O2 B12292144 4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol](/img/structure/B12292144.png)
4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Delta3,2-Hydroxylbakuchiol can be synthesized through various methods. One notable method involves the asymmetric synthesis route, which addresses the challenges of low extraction rates and oxidative deterioration during extraction from plants . The synthetic route typically involves hydrogenation and transformation of intermediate compounds under specific reaction conditions .
Análisis De Reacciones Químicas
Delta3,2-Hydroxylbakuchiol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different substituents to its structure.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents for oxidation . The major products formed from these reactions are often derivatives with modified biological activities.
Aplicaciones Científicas De Investigación
Delta3,2-Hydroxylbakuchiol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying monoamine transporter inhibition.
Biology: It has been studied for its effects on cellular growth and monoaminergic functions.
Mecanismo De Acción
Delta3,2-Hydroxylbakuchiol exerts its effects primarily through the inhibition of monoamine transporters. It is more selective for the dopamine transporter (IC50 = 0.58 μM) and norepinephrine transporter (IC50 = 0.69 μM) compared to the serotonin transporter (IC50 = 312.02 μM) . This selective inhibition regulates monoaminergic functions, making it a potential candidate for research in neurological disorders .
Comparación Con Compuestos Similares
Delta3,2-Hydroxylbakuchiol is unique due to its selective inhibition of monoamine transporters. Similar compounds include:
Bakuchiol: Another compound isolated from Psoralea corylifolia with diverse biological activities.
12-Hydroxyisobakuchiol: A structurally similar compound with different biological properties.
3-Hydroxybakuchiol: Another analog with distinct chemical and biological characteristics.
Psoracorylifol A and C: Compounds with similar structures but varying biological activities.
Delta3,2-Hydroxylbakuchiol stands out due to its specific inhibitory effects on dopamine and norepinephrine transporters, making it a valuable compound for research in neurological and psychiatric disorders .
Propiedades
Fórmula molecular |
C18H24O2 |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
4-[(1E,5E)-3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl]phenol |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3/b12-6+,14-11+ |
Clave InChI |
KGYDEXUROYEYFL-GXNQPBCISA-N |
SMILES isomérico |
CC(C)(/C=C/CC(C)(C=C)/C=C/C1=CC=C(C=C1)O)O |
SMILES canónico |
CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B12292061.png)



![N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine](/img/structure/B12292081.png)

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxirane]-3-one](/img/structure/B12292085.png)
![[4-Hydroxy-2,5-bis(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (3,4,5-trihydroxy-1-oxopentan-2-yl) hydrogen phosphate](/img/structure/B12292093.png)
![5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12292100.png)
![benzyl N-[3-hydroxy-4-[3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292114.png)
![L-Alanine,N-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-L-leucyl-, ethylester](/img/structure/B12292121.png)
![N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexan-1-amine oxide](/img/structure/B12292129.png)
![2-(2-benzoylanilino)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]propanoic acid](/img/structure/B12292133.png)
![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide](/img/structure/B12292149.png)
